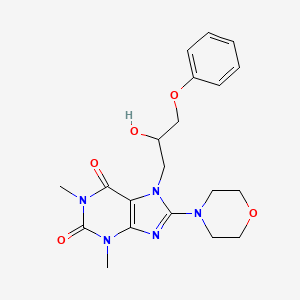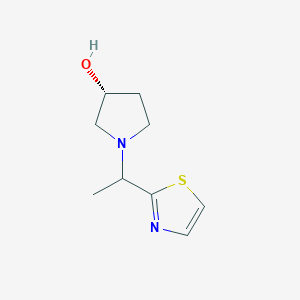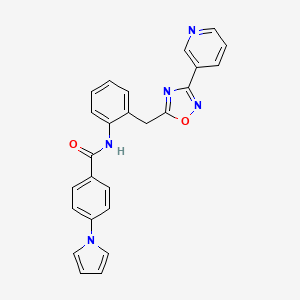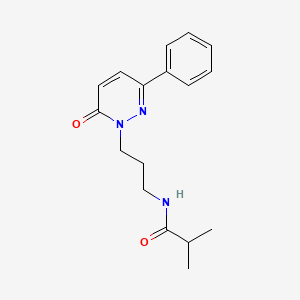![molecular formula C11H8BrClN2O3 B2991943 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1001500-71-5](/img/structure/B2991943.png)
1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole-containing compounds like “1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid” often involves the use of a silver-mediated [3 + 2] cycloaddition . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . More research is needed to determine the exact synthesis process for this specific compound.
Aplicaciones Científicas De Investigación
Organohalogen Compounds in the Environment
Organohalogen compounds, including PCBs, dioxins, and brominated flame retardants, are persistent environmental pollutants. Studies have shown that these compounds can accumulate in the food chain, leading to significant exposure in humans and wildlife. For instance, polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs and PBDD/Fs) have been measured in firefighters, highlighting occupational exposure to such compounds during firefighting activities (Shaw et al., 2013)[https://consensus.app/papers/persistent-pollutants-including-polychlorinated-shaw/30bb07ac4c065d1e8336508ef38573c2/?utm_source=chatgpt]. This study underscores the importance of monitoring halogenated contaminants, including PBDD/Fs, in populations at elevated risk of exposure.
Bioavailability and Metabolism
The bioavailability and metabolism of organohalogen compounds have been explored in various studies. For example, chlorogenic acids from green coffee extract, which contain halogenated structures, have been found to be highly bioavailable in humans, indicating that compounds with halogenated moieties can be absorbed and metabolized by the human body (Farah et al., 2008)[https://consensus.app/papers/acids-coffee-extract-highly-humans-farah/a937ced2d9a355038cb54371cda727fb/?utm_source=chatgpt]. This suggests that environmental exposure to organohalogen compounds could lead to bioaccumulation and potential health effects.
Health Implications
The health implications of exposure to organohalogen compounds are a concern. For instance, exposure to phenoxyherbicides and chlorophenols has been studied in relation to soft tissue sarcoma and other cancers (Smith et al., 1984)[https://consensus.app/papers/tissue-sarcoma-exposure-phenoxyherbicides-smith/f9c75137cd805e1dac39d54a53e0526d/?utm_source=chatgpt]. Although the results are mixed and further research is needed, there is concern about the carcinogenic potential of these compounds. Additionally, birth malformations and adverse perinatal outcomes have been associated with exposure to chlorophenoxy herbicides (Schreinemachers, 2003)[https://consensus.app/papers/birth-malformations-adverse-outcomes-four-schreinemachers/f8e227fe32ae5f998c9264bc300c5477/?utm_source=chatgpt], further emphasizing the need for caution regarding exposure to organohalogen compounds.
Propiedades
IUPAC Name |
1-[(2-bromo-4-chlorophenoxy)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O3/c12-8-5-7(13)1-2-10(8)18-6-15-4-3-9(14-15)11(16)17/h1-5H,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBMBVYYAHECMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCN2C=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2991860.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2991861.png)
![(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}({1-[5-(4-chlorophenyl)furan-2-yl]ethylidene})amine](/img/structure/B2991862.png)
![2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2991863.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride](/img/structure/B2991864.png)

![2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B2991866.png)

![(2-Hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B2991869.png)

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2991876.png)



